4-Aminopyridin-1-ium-1-olate hydrochloride
Overview
Description
4-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C₅H₇ClN₂O and a molecular weight of 146.57 g/mol . It is a salt of 4-aminopyridine, a heterocyclic organic compound. This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridin-1-ium-1-olate hydrochloride typically involves the reaction of 4-aminopyridine with an oxidizing agent to form 4-aminopyridine 1-oxide, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridin-1-ium-1-olate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to 4-aminopyridine under reducing conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized pyridine derivatives.
Reduction: 4-aminopyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Aminopyridin-1-ium-1-olate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminopyridin-1-ium-1-olate hydrochloride involves its interaction with ion channels, particularly potassium channels. By blocking these channels, the compound can enhance neurotransmitter release and improve nerve signal transmission. This action is beneficial in conditions where nerve signal transmission is impaired.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: The parent compound, known for its use in treating neurological disorders.
Pyridine N-oxide: A related compound with different chemical properties and applications.
Uniqueness
4-Aminopyridin-1-ium-1-olate hydrochloride is unique due to its specific interaction with ion channels and its potential therapeutic applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
1-hydroxypyridin-4-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYMQFBKNOARCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482722 | |
Record name | AGN-PC-0OFPKS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-03-0 | |
Record name | NSC285114 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AGN-PC-0OFPKS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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